molecular formula C22H19N5S B12192277 N-[4-amino-3-methyl-5-(pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-N'-phenylbenzenecarboximidamide

N-[4-amino-3-methyl-5-(pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-N'-phenylbenzenecarboximidamide

Cat. No.: B12192277
M. Wt: 385.5 g/mol
InChI Key: VCRGUPUKHYPZBZ-UHFFFAOYSA-N
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Description

N-[4-amino-3-methyl-5-(pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-N’-phenylbenzenecarboximidamide is a complex organic compound featuring a thiazole ring, a pyridine moiety, and a benzenecarboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-amino-3-methyl-5-(pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-N’-phenylbenzenecarboximidamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and an α-haloketone under basic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyridine reacts with the thiazole intermediate.

    Formation of the Benzenecarboximidamide Group: This step involves the reaction of the thiazole-pyridine intermediate with a benzenecarboximidamide derivative under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, converting them into amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are used under controlled conditions to achieve desired substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols

Scientific Research Applications

Chemistry

In chemistry, N-[4-amino-3-methyl-5-(pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-N’-phenylbenzenecarboximidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is studied for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as cancer, infections, and inflammatory conditions.

Industry

In industrial applications, the compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings, with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of N-[4-amino-3-methyl-5-(pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-N’-phenylbenzenecarboximidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-3-(pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene)-N’-phenylbenzenecarboximidamide
  • N-(4-amino-3-methyl-5-(pyridin-3-yl)-2,3-dihydro-1,3-thiazol-2-ylidene)-N’-phenylbenzenecarboximidamide
  • N-(4-amino-3-methyl-5-(pyridin-4-yl)-2,3-dihydro-1,3-thiazol-2-ylidene)-N’-phenylbenzenecarboximidamide

Uniqueness

The uniqueness of N-[4-amino-3-methyl-5-(pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]-N’-phenylbenzenecarboximidamide lies in its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H19N5S

Molecular Weight

385.5 g/mol

IUPAC Name

N-(4-amino-3-methyl-5-pyridin-2-yl-1,3-thiazol-2-ylidene)-N'-phenylbenzenecarboximidamide

InChI

InChI=1S/C22H19N5S/c1-27-20(23)19(18-14-8-9-15-24-18)28-22(27)26-21(16-10-4-2-5-11-16)25-17-12-6-3-7-13-17/h2-15H,23H2,1H3

InChI Key

VCRGUPUKHYPZBZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(SC1=NC(=NC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=N4)N

Origin of Product

United States

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